REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C([O-])CCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Zr+4:31]>C(O)(C)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Zr+4:31].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Zr+4:31].[Zr+4:31] |f:1.2.3.4.5.6,8.9.10.11.12.13.14|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
zirconium tetrabutoxide butanolate
|
Quantity
|
57.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[O-].[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Zr+4]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a second solution
|
Type
|
FILTRATION
|
Details
|
The product gel was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Reaction Time |
90 min |
Name
|
Zirconium Phosphate
|
Type
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |